molecular formula C7H10N2O3 B13611925 2-(1,5-Dimethyl-4-pyrazolyl)-2-hydroxyacetic Acid

2-(1,5-Dimethyl-4-pyrazolyl)-2-hydroxyacetic Acid

Cat. No.: B13611925
M. Wt: 170.17 g/mol
InChI Key: BLBBXOXJBGRDKB-UHFFFAOYSA-N
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Description

2-(1,5-Dimethyl-4-pyrazolyl)-2-hydroxyacetic Acid is a chemical compound characterized by the presence of a pyrazole ring substituted with two methyl groups and a hydroxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,5-Dimethyl-4-pyrazolyl)-2-hydroxyacetic Acid typically involves the reaction of 1,5-dimethyl-4-pyrazole with glyoxylic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization or extraction techniques.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and concentration of reactants. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

2-(1,5-Dimethyl-4-pyrazolyl)-2-hydroxyacetic Acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-(1,5-Dimethyl-4-pyrazolyl)-2-oxoacetic Acid.

    Reduction: Formation of 2-(1,5-Dimethyl-4-pyrazolyl)-2-hydroxyethanol.

    Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

2-(1,5-Dimethyl-4-pyrazolyl)-2-hydroxyacetic Acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(1,5-Dimethyl-4-pyrazolyl)-2-hydroxyacetic Acid involves its interaction with specific molecular targets and pathways. The hydroxyacetic acid moiety can interact with enzymes and receptors, modulating their activity. The pyrazole ring may also contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,5-Dimethyl-4-pyrazolyl)-2-hydroxyacetic Acid is unique due to its combination of a pyrazole ring with a hydroxyacetic acid moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

2-(1,5-dimethylpyrazol-4-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C7H10N2O3/c1-4-5(3-8-9(4)2)6(10)7(11)12/h3,6,10H,1-2H3,(H,11,12)

InChI Key

BLBBXOXJBGRDKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C(C(=O)O)O

Origin of Product

United States

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